molecular formula C13H19N5O B7092656 4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine

4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine

Cat. No.: B7092656
M. Wt: 261.32 g/mol
InChI Key: MFBUASOCIIFTLE-UHFFFAOYSA-N
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Description

4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 4-position and an amine group at the 5-position, which is further linked to a pyrazole moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole intermediate. This can be achieved through the condensation of 3-methyl-1-propan-2-ylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The resulting pyrazole derivative is then subjected to nucleophilic substitution reactions with 4-methoxypyrimidine-5-amine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to obtaining the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-9(2)18-7-11(10(3)17-18)5-15-12-6-14-8-16-13(12)19-4/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBUASOCIIFTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2=CN=CN=C2OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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